Dihydrochlorure de 3-amino-6-azaindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

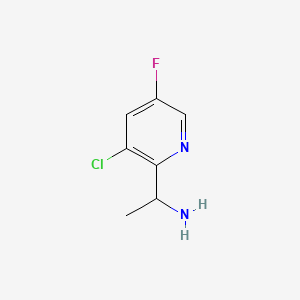

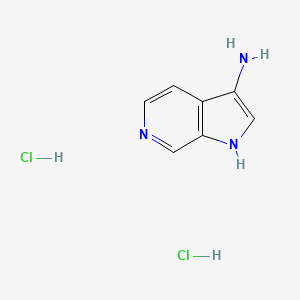

3-Amino-6-azaindole dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is used in various biological activities and has been the subject of several studies .

Synthesis Analysis

Azaindoles can be synthesized from pyridine and pyrrole building blocks . A general method for the preparation of 4- and 6-azaindoles has been described . A convenient synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H has also been reported .Molecular Structure Analysis

The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . The four azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .Chemical Reactions Analysis

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors .Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Le squelette azaindole, y compris le 3-amino-6-azaindole, a suscité l'intérêt en chimie médicinale. Les chercheurs explorent son potentiel en tant que structure centrale pour la conception d'inhibiteurs de kinases, d'agents antiviraux et d'autres composés thérapeutiques . Plus précisément, ce composé peut servir de point de départ pour le développement de nouveaux médicaments ciblant des maladies spécifiques.

Inhibiteurs de kinases

Les kinases jouent un rôle crucial dans les voies de signalisation cellulaire et sont impliquées dans des maladies telles que le cancer. Le squelette azaindole a été étudié comme un échafaudage pour les inhibiteurs de kinases. Les chercheurs modifient la structure du 3-amino-6-azaindole pour améliorer sa sélectivité et sa puissance contre des kinases spécifiques .

Mécanisme D'action

Target of Action

3-Amino-6-azaindole dihydrochloride, also known as 1H-Pyrrolo[2,3-c]pyridin-3-amine dihydrochloride, is a compound that has been found to have significant biological activities . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .

Mode of Action

The compound interacts with its targets, the protein kinases, by binding to them . This binding can lead to the inhibition of the kinases, thereby affecting their function . The compound has been found to bind well to protein targets 3LXY, 4AGD, and 3WZE .

Biochemical Pathways

The inhibition of protein kinases by 3-Amino-6-azaindole dihydrochloride can affect various biochemical pathways. These pathways are involved in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . The exact pathways affected can depend on the specific kinases that are targeted.

Pharmacokinetics

Azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been found to have good solubility, target binding, and ADME-tox properties .

Result of Action

The result of the action of 3-Amino-6-azaindole dihydrochloride is the inhibition of protein kinases, which can lead to changes in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . This can potentially lead to the suppression of tumor growth.

Orientations Futures

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to target a variety of kinases as inhibitors . Therefore, the future directions of 3-Amino-6-azaindole dihydrochloride could involve further exploration of its potential as a kinase inhibitor and its application in drug discovery and development .

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXDTCCNVGFCPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679848 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-55-9 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.